LY 379268
Overview
Description
LY-379268 is a compound used primarily in neuroscience research. It acts as a potent and selective agonist for group II metabotropic glutamate receptors, specifically mGluR2 and mGluR3 . LY-379268 has shown sedative, neuroprotective, anti-addictive, and anticonvulsant effects in animal studies .
Preparation Methods
The synthesis of LY-379268 involves the preparation of heterobicyclic amino acids related to 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid . Industrial production methods are not widely documented, but the synthesis generally requires precise control of temperature, pH, and reaction times to ensure high purity and yield .
Chemical Reactions Analysis
LY-379268 undergoes various chemical reactions, including:
Substitution: Substitution reactions can occur with halogenating agents or nucleophiles under specific conditions.
Common reagents used in these reactions include acids, bases, and solvents like methanol, ethanol, and dichloromethane . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
LY-379268 has a wide range of scientific research applications:
Mechanism of Action
LY-379268 exerts its effects by selectively activating group II metabotropic glutamate receptors, mGluR2 and mGluR3 . These receptors are involved in modulating neurotransmitter release and synaptic plasticity . Activation of these receptors by LY-379268 leads to a decrease in excitatory neurotransmitter release, providing neuroprotective effects and reducing neuronal excitability . This mechanism is particularly relevant in conditions like epilepsy and neurodegenerative diseases .
Comparison with Similar Compounds
LY-379268 is unique in its high selectivity and potency for group II metabotropic glutamate receptors . Similar compounds include:
Eglumegad: An older mGluR group II agonist from which LY-379268 is derived.
LY-404039: A more potent compound developed from LY-379268.
LY-389795: Another group II metabotropic glutamate receptor agonist with similar neuroprotective effects.
Compared to these compounds, LY-379268 is noted for its ability to penetrate the blood-brain barrier and its effectiveness in various animal models of neurological disorders .
Properties
IUPAC Name |
(1R,4R,5S,6R)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO5/c8-7(6(11)12)1-13-4-2(3(4)7)5(9)10/h2-4H,1,8H2,(H,9,10)(H,11,12)/t2-,3-,4+,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YASVRZWVUGJELU-MDASVERJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(C2O1)C(=O)O)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@]([C@@H]2[C@H]([C@@H]2O1)C(=O)O)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436637 | |
Record name | (1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191471-52-0 | |
Record name | (1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=191471-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | LY-379268 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191471520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LY-379268 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S96JF4J697 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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